1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
Overview
Description
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is a complex organic compound with the molecular formula C21H14O2 and a molecular weight of 298.3347 This compound is characterized by its unique structure, which includes multiple aromatic rings and a three-membered oxirane ring
Preparation Methods
The synthesis of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of complex organic molecules.
Biology: Researchers investigate its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, its potential anticancer activity may be attributed to its ability to interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one can be compared with similar compounds such as:
6a-(1-Naphthyl)-1a-phenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one: This compound has a similar structure but includes a naphthyl group instead of a phenyl group.
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl):
Properties
IUPAC Name |
1a,6a-diphenylindeno[1,2-b]oxiren-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)21(19,23-20)16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKVWKWTYITQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(=O)C2(O3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385130 | |
Record name | 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797-98-8 | |
Record name | 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1A,6A-DIPHENYL-1A,6A-DIHYDRO-1-OXA-CYCLOPROPA(A)INDEN-6-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.